molecular formula C13H14N2O3S B3035569 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide CAS No. 33224-44-1

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide

Cat. No.: B3035569
CAS No.: 33224-44-1
M. Wt: 278.33 g/mol
InChI Key: QJLBWBNGCSFZAZ-UHFFFAOYSA-N
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Description

2-Amino-N-(4-methoxyphenyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group at position 1, an amino group at position 2, and a 4-methoxyphenyl moiety attached to the sulfonamide nitrogen. Its synthesis typically involves nucleophilic substitution reactions between chlorinated sulfonamide precursors and amines, followed by purification using chromatographic techniques .

Properties

IUPAC Name

2-amino-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-18-11-8-6-10(7-9-11)15-19(16,17)13-5-3-2-4-12(13)14/h2-9,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLBWBNGCSFZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide typically involves the reaction of 4-methoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Dissolve 4-methoxyaniline in a suitable solvent such as dichloromethane.
  • Add benzenesulfonyl chloride dropwise to the solution while maintaining the temperature below 10°C.
  • Add a base (e.g., pyridine) to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and iodine (I2) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Antimicrobial Properties

Sulfanilamide was one of the first antibiotics used in clinical settings. Its mechanism involves the inhibition of bacterial folic acid synthesis, which is critical for bacterial growth and reproduction. This compound has been effective against a variety of Gram-positive and Gram-negative bacteria, making it a valuable agent in treating infections.

Treatment of Prostate Disorders

Recent studies have highlighted the role of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide as a precursor in the synthesis of tamsulosin, a selective alpha-1 adrenergic antagonist used in the treatment of benign prostatic hyperplasia (BPH). Tamsulosin helps alleviate urinary retention without significantly affecting blood pressure, which is a common side effect of non-selective alpha blockers .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps, including:

  • Formation of the sulfonamide : The compound is synthesized by reacting 4-methoxybenzenesulfonyl chloride with an amine derivative.
  • Purification : The product is often purified through recrystallization or chromatography to achieve high purity levels suitable for pharmaceutical applications.

The chemical formula for this compound is C13H15ClN2O3SC_{13}H_{15}ClN_{2}O_{3}S, with a molecular weight of 314.79 g/mol .

Proteomics Research

This compound hydrochloride is utilized in proteomics as a biochemical reagent. It plays a role in various assays aimed at understanding protein interactions and functions, particularly those involving sulfonamide derivatives .

Drug Development

The compound serves as an important intermediate in the development of new pharmaceuticals targeting various diseases, including hypertension and prostate disorders. Its derivatives are being explored for their efficacy in treating conditions such as heart failure and other cardiovascular diseases due to their selective action on adrenergic receptors .

Clinical Trials

Clinical trials involving tamsulosin have demonstrated significant improvements in urinary flow rates among patients with BPH, showcasing the effectiveness of compounds derived from this compound. One study reported that patients experienced reduced symptoms within weeks of initiating treatment .

Comparative Studies

Comparative studies between sulfanilamide and newer antibiotics have shown that while sulfanilamide is less effective against some resistant strains, its unique mechanism still provides valuable insights into antibiotic resistance and drug development strategies .

Mechanism of Action

The mechanism of action of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical processes in microorganisms, making the compound effective as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of sulfonamides are highly influenced by substituent positions and the nature of aromatic groups. Below is a comparison of key analogs:

Table 1: Structural Comparison of Sulfonamide Derivatives
Compound Name Substituents on Benzene Ring N-Attached Group Key Features Reference
2-Amino-N-(4-methoxyphenyl)benzene-1-sulfonamide -SO₂NH- (1), -NH₂ (2) 4-Methoxyphenyl Ortho-amino enhances nucleophilicity
4-Amino-N-(4-methoxyphenyl)benzene-1-sulfonamide -SO₂NH- (1), -NH₂ (4) 4-Methoxyphenyl Para-amino may alter electronic density
5-Amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide -SO₂NH- (1), -OCH₃ (2), -NH₂ (5) 4-Chlorophenyl Chlorophenyl increases lipophilicity
4-{[4-(4-Methoxyphenyl)pyrimidin-2-yl]amino}benzene-1-sulfonamide (9e) -SO₂NH- (1), pyrimidinyl (4) 4-Methoxyphenyl-pyrimidine Heterocyclic extension for binding
2-Amino-N-[(4-methoxyphenyl)methyl]ethane-1-sulfonamide -SO₂NH- (1), -NH₂ (2) 4-Methoxyphenylmethyl Ethane backbone increases flexibility

Key Observations :

  • Aromatic Modifications : Replacing the methoxyphenyl group with chlorophenyl (as in ) increases hydrophobicity, which could influence membrane permeability in biological systems .
  • Heterocyclic Extensions : Compound 9e () incorporates a pyrimidine ring, which may improve binding to enzymatic targets through π-π stacking interactions .

Key Observations :

  • Heterocyclic Systems : The incorporation of pyrimidine (as in 9e) reduces yield (48%) compared to simpler aryl sulfonamides, likely due to steric hindrance .
  • Melting Points: Higher melting points (e.g., 255–257°C for 9e) correlate with strong hydrogen bonding networks facilitated by sulfonamide and amino groups .

Spectral and Physicochemical Properties

Spectral data (NMR, MS) and physicochemical properties provide insights into molecular interactions:

Table 3: Spectral Data Comparison
Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z) Reference
This compound Aromatic: 6.8–7.5; -OCH₃: 3.8 Aromatic C: 110–160; SO₂: ~125 [M+H]⁺: Calculated
4-Amino-N-(4-methoxyphenyl)benzene-1-sulfonamide Similar aromatic shifts Comparable to target [M+H]⁺: 293.08
9e () Aromatic: 7.0–8.5; -OCH₃: 3.8 Pyrimidine C: ~150–160 HRMS: 416.1045

Key Observations :

  • Methoxy Group : The -OCH₃ proton resonance at ~3.8 ppm is consistent across methoxyphenyl-containing compounds .
  • Aromatic Shifts: Ortho-substituted amino groups (as in the target compound) deshield adjacent protons, leading to downfield shifts compared to para-substituted analogs .

Biological Activity

2-Amino-N-(4-methoxyphenyl)benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of sulfonamides known for their antibacterial, anticancer, and enzyme inhibitory properties. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a sulfonamide group attached to an aromatic system, which contributes to its biological activity. The methoxy group enhances its solubility and potential interaction with biological targets.

Biological Activity Overview

The biological activities of this compound include:

  • Antibacterial Activity : This compound has shown significant inhibitory effects against various bacterial strains.
  • Anticancer Activity : It exhibits potential in inhibiting cancer cell proliferation and inducing apoptosis.
  • Enzyme Inhibition : Particularly against carbonic anhydrases, which are implicated in various physiological processes.

Antibacterial Activity

Recent studies have demonstrated that sulfonamide derivatives, including this compound, possess notable antibacterial properties. For instance, compounds related to this structure have been tested against Staphylococcus aureus and Pseudomonas aeruginosa , showing varying degrees of inhibition.

CompoundBacterial StrainInhibition (%)
4eS. aureus80.69
4gS. aureus69.74
4hK. pneumonia68.30

These results indicate that the compound can effectively inhibit bacterial growth at specific concentrations, highlighting its potential for therapeutic applications in treating bacterial infections .

Anticancer Activity

The anticancer effects of this compound have been investigated in several studies focusing on breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound demonstrated significant anti-proliferative activity with IC50 values ranging from 1.52 to 6.31 μM.

The compound's mechanism involves the induction of apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity in treated MDA-MB-231 cells:

CompoundIC50 (μM)Apoptosis Induction (%)
4e0.01122.04
4g0.017-
4h0.026-

The ability to induce apoptosis significantly enhances its potential as an anticancer agent .

Enzyme Inhibition

A critical aspect of the biological activity of sulfonamides is their role as enzyme inhibitors, particularly against carbonic anhydrases (CAs). The selectivity for CA IX over CA II is noteworthy:

CompoundCA IX IC50 (μM)CA II IC50 (μM)
4e0.0113.92
4g0.0171.55
4h0.0262.19

This selectivity suggests potential applications in cancer therapy where CA IX is overexpressed .

Case Studies

Several case studies have highlighted the efficacy of sulfonamide derivatives:

  • Breast Cancer Treatment : A study focused on the effects of various sulfonamide derivatives on breast cancer cell lines indicated that compounds similar to this compound significantly inhibited cell growth and induced apoptosis.
  • Antibacterial Efficacy : In vitro studies demonstrated that this compound exhibited strong antibacterial activity against resistant strains, suggesting its potential use in treating infections caused by antibiotic-resistant bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide, and how can purity be maximized?

  • Methodology : A multi-step synthesis is typically employed, starting with sulfonation of benzene derivatives followed by nucleophilic substitution to introduce the 4-methoxyphenyl group. Key steps include:

  • Sulfonation : Use of sulfuric acid or sulfonyl chlorides under controlled temperature (e.g., 0–5°C to avoid side reactions).
  • Amination : Reaction with ammonia or amines in polar aprotic solvents (e.g., DMF) with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients to isolate high-purity product .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Recommended Techniques :

  • IR Spectroscopy : Identify sulfonamide S=O stretching (~1350–1150 cm⁻¹) and N–H bending (~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm for –OCH₃) and aromatic protons .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, S percentages (±0.3% tolerance) .

Q. What are the primary biological targets or applications reported for this sulfonamide derivative?

  • Research Applications :

  • Antimicrobial Activity : Inhibition of dihydropteroate synthetase in bacterial folate synthesis (IC₅₀ values compared to sulfa drugs) .
  • Cancer Research : Potential modulation of kinase pathways or apoptosis induction, validated via MTT assays and Western blotting .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or stability of this compound?

  • Approach :

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess electrophilic/nucleophilic sites. For example, Becke’s hybrid functional (B3LYP) with a 6-31G(d,p) basis set can model charge distribution .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS to guide drug design .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Resolution Strategies :

  • Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., cisplatin for comparison).
  • Solubility Optimization : Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent interference .
  • Batch Purity Verification : Re-test activity after HPLC purification to rule out impurity effects .

Q. What strategies enhance the compound’s selectivity for specific biological targets?

  • Design Modifications :

  • Functional Group Tuning : Introduce electron-withdrawing groups (e.g., –CF₃) to the benzene ring to improve binding affinity .
  • Prodrug Approaches : Mask the sulfonamide group with enzymatically cleavable moieties (e.g., esters) to target specific tissues .

Q. How does the compound’s coordination chemistry with metal ions influence its applications?

  • Experimental Insights :

  • Metal Complexation : React with Cr(III), Cu(II), or Fe(III) salts to form octahedral complexes; characterize via UV-Vis (d-d transitions) and magnetic susceptibility measurements .
  • Catalytic Applications : Test metal complexes in oxidation reactions (e.g., H₂O₂ activation) for potential industrial catalysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide
Reactant of Route 2
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2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide

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